molecular formula C29H40Cl2N10O3S2 B12778788 Linuron-methabenzthiazuron-terbutryne mixt. CAS No. 64664-21-7

Linuron-methabenzthiazuron-terbutryne mixt.

Cat. No.: B12778788
CAS No.: 64664-21-7
M. Wt: 711.7 g/mol
InChI Key: ZVMMQUZPIGTZQN-UHFFFAOYSA-N
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Description

Linuron-methabenzthiazuron-terbutryne mixture is a combination of three herbicides: linuron, methabenzthiazuron, and terbutryne. These compounds are used primarily in agriculture to control a wide range of weeds in various crops. Each component of the mixture has unique properties that contribute to its overall effectiveness in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Linuron: Linuron is synthesized through the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the urea derivative.

    Methabenzthiazuron: Methabenzthiazuron is produced by reacting 2-mercaptobenzothiazole with methyl isocyanate. This reaction occurs under controlled conditions to ensure the formation of the desired herbicide.

    Terbutryne: Terbutryne is synthesized by reacting 2-tert-butylamino-4-chloro-6-ethylamino-s-triazine with methyl isocyanate. The reaction is carried out in the presence of a catalyst to enhance the yield of the product.

Industrial Production Methods

Industrial production of these herbicides involves large-scale chemical synthesis using the aforementioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various herbicidal mixtures for agricultural use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Linuron can undergo oxidation to form 3,4-dichloroaniline, a major degradation product.

    Reduction: Methabenzthiazuron can be reduced to form 2-mercaptobenzothiazole.

    Substitution: Terbutryne can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products

    Linuron: 3,4-dichloroaniline

    Methabenzthiazuron: 2-mercaptobenzothiazole

    Terbutryne: Various substituted triazines

Scientific Research Applications

Linuron-methabenzthiazuron-terbutryne mixture has been extensively studied for its applications in agriculture, biology, and environmental science. Some key applications include:

Mechanism of Action

The mechanism of action of linuron-methabenzthiazuron-terbutryne mixture involves the inhibition of photosynthesis in target weeds. Each component targets different pathways:

Comparison with Similar Compounds

Linuron-methabenzthiazuron-terbutryne mixture is compared with other herbicides such as diuron, fluometuron, and chlorotoluron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:

Conclusion

Linuron-methabenzthiazuron-terbutryne mixture is a potent herbicidal combination with diverse applications in agriculture and environmental science. Its unique properties and mechanisms of action make it an effective tool for weed control, while ongoing research continues to explore its environmental impact and potential risks.

Properties

CAS No.

64664-21-7

Molecular Formula

C29H40Cl2N10O3S2

Molecular Weight

711.7 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C10H19N5S.C10H11N3OS.C9H10Cl2N2O2/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h6H2,1-5H3,(H2,11,12,13,14,15);3-6H,1-2H3,(H,11,14);3-5H,1-2H3,(H,12,14)

InChI Key

ZVMMQUZPIGTZQN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CNC(=O)N(C)C1=NC2=CC=CC=C2S1.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

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